Substitution Pattern Dictates Biological Potency: 2,5-Dichloro vs. 2-Chloro in Furan Chalcone Urease Inhibitors
SAR analysis of furan chalcone derivatives revealed that the 2,5-dichloro moiety (as found in the phenoxy group of the target compound) is a critical determinant of urease inhibition potency. Compounds containing the 2,5-dichloro substitution pattern exhibited superior inhibition compared to those with a single 2-chloro substituent [1]. This class-level inference suggests that the 2,5-dichlorophenoxymethyl group in 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde may confer enhanced activity against urease targets relative to mono-chlorinated or non-chlorinated analogs.
| Evidence Dimension | Urease inhibition potency (qualitative SAR) |
|---|---|
| Target Compound Data | 2,5-Dichloro moiety present |
| Comparator Or Baseline | 2-Chloro moiety |
| Quantified Difference | 2,5-Dichloro derivatives considered potential lead reagents; 2-chloro derivatives less potent |
| Conditions | Urease inhibition assay (SAR study on furan chalcone derivatives) |
Why This Matters
This SAR evidence supports the selection of the 2,5-dichloro-substituted compound for projects targeting urease or related enzymes where chloro substitution pattern influences binding affinity.
- [1] Library CNU. Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. Accessed 2026. View Source
